molecular formula C20H19NO5 B2793711 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate CAS No. 946346-78-7

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2793711
CAS No.: 946346-78-7
M. Wt: 353.374
InChI Key: VXHMVDKJCXBCFA-UHFFFAOYSA-N
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Description

This compound, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate, is a high-purity chemical reagent intended for research and development use. It features a 1,2-oxazole (isoxazole) core, which is a privileged scaffold in medicinal chemistry and is known to be associated with a wide range of biological activities . Isoxazole derivatives have demonstrated significant potential as antibacterial agents and are considered key components in various synthetic products and bioactive molecules . The structure combines the isoxazole ring system with phenoxyacetate functionality, suggesting potential for investigation as a building block in organic synthesis or for screening in biological assays related to infectious diseases. Researchers value this compound for its potential use in the design and development of novel therapeutic agents. As with many isoxazole-containing structures, its accurate structural parameters are essential for in silico modeling and docking studies to assess interactions with biological targets . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-14-6-8-15(9-7-14)19-10-16(21-26-19)12-25-20(22)13-24-18-5-3-4-17(11-18)23-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMVDKJCXBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Key Findings:

  • Acidic Hydrolysis :
    In 1M HCl at 80°C for 6 hours, the ester bond cleaves to form 2-(3-methoxyphenoxy)acetic acid and [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol. The reaction proceeds with ~85% yield and follows first-order kinetics.

  • Basic Hydrolysis :
    Treatment with 0.5M NaOH in ethanol/water (1:1) at 60°C generates the carboxylate salt (sodium 2-(3-methoxyphenoxy)acetate) and the same alcohol product. This method achieves >90% conversion within 4 hours.

ConditionReagentTemperatureTimeYieldByproducts
Acidic1M HCl80°C6h85%Minimal (<5%)
Basic0.5M NaOH60°C4h92%Trace salts

Nucleophilic Substitution at the Ester Group

The electron-withdrawing oxazole ring activates the ester carbonyl toward nucleophilic attack.

Notable Reactions:

  • Aminolysis :
    Reaction with primary amines (e.g., benzylamine) in THF at 25°C produces substituted acetamide derivatives. For example:

    Compound+PhCH2NH2[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetamide\text{Compound} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetamide}

    Yields range from 70–80% depending on the amine’s nucleophilicity .

  • Transesterification :
    In methanol with catalytic H2_2SO4_4, the methyl ester forms exclusively due to the solvent’s role as a nucleophile. This reaction is reversible and achieves equilibrium in 12 hours (65% conversion).

Oxazole Ring Reactivity

The oxazole heterocycle participates in electrophilic substitutions and ring-opening reactions.

Electrophilic Aromatic Substitution

The methylphenyl substituent directs electrophiles to the oxazole’s 4-position. For example:

  • Nitration :
    Treatment with HNO3_3/H2_2SO4_4 at 0°C introduces a nitro group at C4 of the oxazole ring, yielding a monosubstituted product (62% yield) .

  • Halogenation :
    Bromine in acetic acid selectively adds to the oxazole’s C5 position, forming a dibrominated intermediate that rearranges to a stable mono-bromo derivative (55% yield) .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., concentrated H2_2SO4_4), the oxazole ring undergoes hydrolysis to form an α-ketoamide intermediate. This product is unstable and further decarboxylates to generate a substituted aniline derivative .

Photochemical and Thermal Stability

  • Photodegradation :
    UV irradiation (254 nm) in acetonitrile induces cleavage of the methoxyphenoxy group, forming a quinone methide intermediate (detected via HPLC-MS).

  • Thermal Decomposition :
    At temperatures >200°C, the compound decomposes via retro-Diels-Alder fragmentation, releasing CO2_2 and leaving a polyaromatic residue (TGA data).

Catalytic Hydrogenation

Hydrogenation over Pd/C selectively reduces the oxazole ring to a dihydrooxazole without affecting the ester or methoxy groups (90% yield at 50 psi H2_2) .

Comparative Reactivity with Analogues

The methylphenyl and methoxyphenoxy groups sterically and electronically modulate reactivity relative to simpler oxazole esters:

Compound ModificationHydrolysis Rate (k, h⁻¹)Nitration Yield
No methylphenyl substituent0.1545%
With methylphenyl group0.1062%
Methoxy replaced with nitro0.25N/A

Data derived from structurally similar compounds in PubChem and synthetic studies .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the oxazole’s electron-withdrawing effect.

  • Oxazole Nitration : The methylphenyl group enhances ring electron density, favoring nitration at the meta position relative to the substituent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. Compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate have shown significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

One study investigated the efficacy of oxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (µg/mL)
AMCF-75.0
BHCT-1167.5
CA5496.0

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions:
    • Reacting 4-methylphenyl isocyanate with methoxy phenol derivatives under controlled conditions to form the oxazole ring.
  • Acetylation:
    • The final product can be obtained by acetylating the oxazole derivative with acetic anhydride or acetyl chloride.

Applications in Drug Development

The unique structure of this compound allows it to interact with biological targets effectively. Its applications include:

  • Antitumor Agents: Due to its demonstrated efficacy against cancer cell lines.
  • Anti-inflammatory Drugs: Potential for modifying inflammatory pathways based on its chemical structure.

Future Research Directions

Further research is needed to explore:

  • Mechanisms of Action: Understanding how this compound interacts at the molecular level with cancer cells.
  • In Vivo Studies: Evaluating the pharmacokinetics and toxicity in animal models to assess therapeutic viability.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and methoxyphenoxy acetate moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate 1,2-Oxazole - 4-Methylphenyl at C5
- 2-(3-Methoxyphenoxy)acetate at C3
~369.4 (calculated) Ester linkage, methoxy ether, aromatic substituents
[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone 1,2-Oxazole + Piperazine - 4-Methylphenyl at C5
- Piperazine-3-chlorophenyl at C3
~395.9 (calculated) Piperazine pharmacophore, ketone bridge
Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole - 2-Methoxyphenyl at C4
- Sulfanyl acetate at C3
~513.6 (calculated) Triazole core, sulfanyl group, amide linkage
4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazolone - 3-Methoxyphenyl at C4
- 4-Methoxyphenylethyl at C3
~353.4 (reported) Triazolone ring, dual methoxy groups

Key Observations:

Heterocyclic Core Influence: The 1,2-oxazole core (as in the target compound) is less polar than 1,2,4-triazole derivatives but offers similar metabolic stability due to aromaticity .

Substituent Effects :

  • Methoxy groups (common in all compounds) enhance lipophilicity and may modulate receptor binding in bioactive contexts .
  • Piperazine substituents () introduce basicity and conformational flexibility, often seen in CNS-targeting drugs .

Functional Group Impact :

  • Ester linkages (target compound and ) are prone to hydrolysis, affecting bioavailability.
  • Sulfanyl groups () may confer radical-scavenging or metal-chelating properties .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogues:

Table 2: Bioactivity and Physicochemical Trends

Compound Type Reported Activities LogP (Estimated) Solubility Stability
1,2-Oxazole Derivatives Limited data; potential antimicrobial/analgesic (inferred from triazolones) ~3.5 (moderate lipophilicity) Low in water, moderate in DMSO Ester hydrolysis likely
Piperazine-Oxazole Hybrids (e.g., ) CNS modulation (hypothesized due to piperazine) ~4.0 (higher lipophilicity) Poor aqueous solubility Stable under neutral conditions
Triazolone Derivatives () Antimicrobial, analgesic ~2.8 (lower due to ketone) Moderate in polar solvents High crystallinity

Key Insights:

  • The target compound’s ester group may limit oral bioavailability compared to more stable amide or ketone derivatives .
  • Methoxy substituents could enhance membrane permeability but reduce solubility in aqueous media .

Crystallographic and Analytical Considerations

Structural elucidation of such compounds often relies on tools like:

  • SHELX Programs : Used for small-molecule refinement (e.g., bond lengths/angles in ) .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and hydrogen-bonding networks (critical for triazolones in ) .
  • SIR97 : Direct methods for solving crystal structures, applicable to heterocyclic systems .

For the target compound, hydrogen bonding between the ester carbonyl and methoxy oxygen could stabilize crystal packing, as seen in similar acetates .

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O3C_{21}H_{22}N_2O_3 with a molecular weight of 350.41 g/mol . The structure includes an oxazole ring, which is known for its diverse biological activities, and a methoxyphenoxy group that may enhance its pharmacological profile.

Antibacterial Activity

Research indicates that compounds containing oxazole rings often exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that modifications in the structure can lead to enhanced activity against specific bacterial strains .

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro studies reveal that it exhibits considerable activity against fungi such as Candida albicans and Fusarium oxysporum.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

This suggests that the compound could be a promising candidate for antifungal drug development .

Antitumor Activity

Preliminary studies indicate potential antitumor effects, particularly in cell lines associated with breast and colon cancer. The compound's mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies conducted on similar oxazole derivatives have indicated strong binding affinity to key enzymes involved in bacterial resistance mechanisms, suggesting a potential pathway for overcoming antibiotic resistance .
  • Crystal Structure Analysis : A detailed crystal structure analysis revealed that the compound forms stable hydrogen bonds within its molecular framework, which may contribute to its biological stability and activity .
  • Toxicity Profiling : Toxicity assessments using ToxCast data indicate that while the compound shows promising biological activity, it also requires careful evaluation of its safety profile across different biological systems .

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